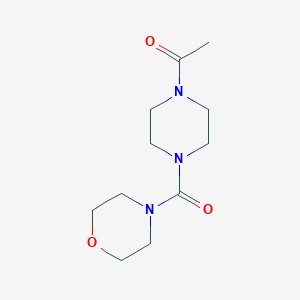![molecular formula C22H40Cl2N2O2 B2828562 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE CAS No. 1216723-82-8](/img/structure/B2828562.png)
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE is a synthetic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-(2,4,4-trimethylpentan-2-yl)phenol.
Formation of the Propanol Chain: The final step involves the reaction of the intermediate with epichlorohydrin to form the propanol chain.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, making it effective in treating conditions like hypertension and angina.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-blocker used for similar therapeutic purposes.
Atenolol: Known for its selective action on beta-1 adrenergic receptors.
Metoprolol: Commonly used in the treatment of high blood pressure and heart-related conditions.
Uniqueness
1-(4-METHYLPIPERAZIN-1-YL)-3-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]PROPAN-2-OL DIHYDROCHLORIDE is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O2.2ClH/c1-21(2,3)17-22(4,5)18-7-9-20(10-8-18)26-16-19(25)15-24-13-11-23(6)12-14-24;;/h7-10,19,25H,11-17H2,1-6H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVCWOYWAPCIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2828481.png)
![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
![(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2828486.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2828488.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2828495.png)
![N-{1-[1-(cyclohexylmethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(4-fluorophenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)


